Synthesis and characterization of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
Synthesis and characterization of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride. The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry.[1] This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane framework is a rigid bicyclic amine that is a key component of numerous natural products and synthetic compounds with significant pharmacological activity.[1][2] Its constrained conformation allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands that target specific biological receptors. Derivatives of this core structure have shown a wide range of biological activities, including potential as neuroactive compounds.[1]
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a functionalized derivative that can serve as a versatile intermediate in the synthesis of more complex molecules. The primary alcohol provides a handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. The hydrochloride salt form generally improves the compound's stability and solubility in aqueous media, which is advantageous for certain biological assays and formulation studies. This guide outlines a plausible and scientifically grounded approach to its synthesis and characterization.
Proposed Synthetic Pathway
The following section details a proposed multi-step synthesis of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride. The strategy is based on established synthetic methodologies for analogous tropane alkaloids and related bicyclic amines.[3][4][5] The proposed starting material is the commercially available 8-azabicyclo[3.2.1]octan-3-one, also known as tropinone.
Overall Synthetic Scheme:
Caption: Proposed synthetic workflow for 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride starting from Tropinone.
Step 1: Protection of the Amine
Protocol:
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Dissolve tropinone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (Et3N, 1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-nortropinone.
Rationale: The Boc protecting group is introduced to prevent the secondary amine from reacting in subsequent steps. Triethylamine acts as a base to neutralize the acid byproduct of the reaction.
Step 2: Introduction of the Hydroxyethyl Group
Protocol:
-
Dissolve N-Boc-nortropinone (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) to generate the enolate.
-
After stirring for 30-60 minutes at -78 °C, add ethylene oxide (1.5 equivalents) as a solution in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Alternatively, the enolate can be reacted with a protected 2-bromoethanol derivative, followed by deprotection.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Rationale: The introduction of the hydroxyethyl group at the 3-position is achieved via nucleophilic attack of the enolate on ethylene oxide. The use of a strong base is necessary to deprotonate the alpha-carbon to the ketone.[6]
Step 3: Reduction of the Ketone
Protocol:
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The choice of reduction method will depend on the stability of the other functional groups. A Wolff-Kishner reduction (hydrazine, a strong base like potassium hydroxide, and heat) or a Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid) can be employed to reduce the ketone to a methylene group.
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For the Wolff-Kishner reduction, dissolve the product from Step 2 in a high-boiling point solvent like diethylene glycol.
-
Add hydrazine hydrate (excess) and potassium hydroxide.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction, dilute with water, and extract the product.
-
Purify the product by column chromatography.
Rationale: The complete removal of the carbonyl group is a crucial step. The Wolff-Kishner reduction is performed under basic conditions, which is compatible with the Boc protecting group.
Step 4: Deprotection of the Amine
Protocol:
-
Dissolve the Boc-protected intermediate from Step 3 in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the crude free base.
Rationale: The Boc group is readily cleaved under acidic conditions, regenerating the secondary amine.
Step 5: Formation of the Hydrochloride Salt
Protocol:
-
Dissolve the free base from Step 4 in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride.
Rationale: The formation of the hydrochloride salt is a standard procedure to improve the handling and solubility of the amine product.
Characterization of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane Hydrochloride
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Characterization Workflow:
Caption: A typical workflow for the characterization of a synthesized organic compound.
Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the bicyclic core protons, a triplet for the methylene group adjacent to the hydroxyl, a multiplet for the methylene group attached to the nitrogen, and a broad singlet for the hydroxyl proton. The amine proton may also be visible as a broad signal. |
| ¹³C NMR | Resonances for the eight unique carbon atoms of the bicyclic system and the two carbons of the hydroxyethyl side chain. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 156.1383. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch, C-H stretching vibrations around 2850-3000 cm⁻¹, and C-N stretching in the 1000-1250 cm⁻¹ region.[7] |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Detailed Explanation of Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The chemical shifts, integration, and coupling patterns of the proton signals, along with the number of carbon signals, provide a detailed map of the molecule's connectivity. For complex bicyclic systems, 2D NMR techniques like COSY and HSQC may be necessary for unambiguous signal assignment.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic absorption bands for the hydroxyl group and the amine are key indicators of a successful synthesis.[7]
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and by observing a sharp melting point. A single peak in the HPLC chromatogram and a narrow melting point range are indicative of high purity.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride. The outlined synthetic strategy employs established and reliable chemical transformations commonly used in the synthesis of related tropane alkaloids. The detailed characterization plan ensures the unambiguous confirmation of the final product's structure and purity. This molecule represents a valuable building block for the development of novel therapeutics, and this guide serves as a foundational resource for researchers in this field.
References
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Reddy, B. S., et al. (2011). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Journal of the Korean Chemical Society, 55(6), 969-974. Retrieved from [Link]
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Wang, S., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3148–3155. Retrieved from [Link]
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Zanon, J., et al. (2021). FT-IR absorption spectra of tropane alkaloids, hydroxypropyl β-CD... ResearchGate. Retrieved from [Link]
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